molecular formula C11H14BrNO2 B1376247 Tert-butyl 5-bromo-3-methylpicolinate CAS No. 1356037-30-3

Tert-butyl 5-bromo-3-methylpicolinate

Cat. No.: B1376247
CAS No.: 1356037-30-3
M. Wt: 272.14 g/mol
InChI Key: VYEFIDLPUQXRNR-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-3-methylpicolinate: is an organic compound commonly used as an intermediate in chemical research and organic synthesis. It is known for its role in the preparation of various other compounds due to its unique chemical structure, which includes a bromine atom and a tert-butyl ester group attached to a picolinic acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-bromo-3-methylpicolinate typically involves the bromination of a suitable precursor under controlled conditions. One common method includes the reaction of 3-methylpicolinic acid with bromine in the presence of a suitable solvent and catalyst to introduce the bromine atom at the 5-position. The resulting brominated product is then esterified with tert-butyl alcohol in the presence of an acid catalyst to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The bromination and esterification steps are optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-bromo-3-methylpicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or other substituted derivatives.

    Oxidation Products: Oxidation can yield various oxidized forms of the compound, including carboxylic acids or ketones.

    Reduction Products: Reduction typically results in the formation of alcohols or amines.

Scientific Research Applications

Tert-butyl 5-bromo-3-methylpicolinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibitors and as a building block for biologically active molecules.

    Medicine: Research into potential therapeutic agents often utilizes this compound as a precursor.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-3-methylpicolinate depends on its specific application. In general, the compound interacts with molecular targets through its bromine atom and ester group, which can participate in various chemical reactions. The bromine atom can act as a leaving group in substitution reactions, while the ester group can undergo hydrolysis or other transformations. These interactions enable the compound to modify biological pathways or chemical processes .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 5-bromo-3-methylpicolinate is unique due to the presence of both the bromine atom and the tert-butyl ester group, which confer distinct reactivity and properties. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various fields .

Properties

IUPAC Name

tert-butyl 5-bromo-3-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-7-5-8(12)6-13-9(7)10(14)15-11(2,3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEFIDLPUQXRNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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